2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[(4-BUTYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]-1-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ETHANONE is a complex organic compound that features a benzothiadiazine ring system. This compound is notable for its potential pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The presence of various functional groups attached to the benzothiadiazine ring contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BUTYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]-1-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ETHANONE typically involves multiple steps, starting with the preparation of the benzothiadiazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BUTYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]-1-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different biological activities .
Scientific Research Applications
2-[(4-BUTYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]-1-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ETHANONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in treating hypertension, diabetes, and other diseases.
Industry: It may be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-BUTYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]-1-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ETHANONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the benzothiadiazine ring system and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline ring system may have comparable pharmacological properties.
Uniqueness
The uniqueness of 2-[(4-BUTYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]-1-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ETHANONE lies in its specific combination of functional groups, which contribute to its diverse range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H25N3O3S2 |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C22H25N3O3S2/c1-2-3-14-25-19-12-6-7-13-20(19)30(27,28)23-22(25)29-16-21(26)24-15-8-10-17-9-4-5-11-18(17)24/h4-7,9,11-13H,2-3,8,10,14-16H2,1H3 |
InChI Key |
KNFUNJXNRYUBMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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